

# Anthraquinone-2-carbonyl Chloride: A Comprehensive Technical Guide for Advanced Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Anthraquinone-2-carbonyl Chloride

**Cat. No.:** B1590788

[Get Quote](#)

## Introduction: The Anthraquinone Scaffold and the Role of a Key Intermediate

The anthraquinone framework, a tricyclic aromatic ketone, is a privileged structure in medicinal chemistry and materials science.<sup>[1]</sup> Its rigid, planar geometry allows it to intercalate with DNA and interact with various enzymatic targets, forming the core of numerous clinically significant anticancer agents like doxorubicin and mitoxantrone.<sup>[1][2]</sup> Anthraquinone derivatives are also pivotal in the dye industry, valued for their stability and vibrant colors.<sup>[3]</sup>

Within this vital class of compounds, **Anthraquinone-2-carbonyl Chloride** (A2CC) emerges as a crucial reactive intermediate. Its acyl chloride functionality provides a highly electrophilic center, enabling the facile covalent linkage of the anthraquinone scaffold to a diverse array of molecules, including alcohols, amines, and thiols.<sup>[4][5]</sup> This property makes A2CC an indispensable tool for researchers in drug discovery for creating novel derivatives and for scientists developing advanced materials. This guide provides an in-depth exploration of the core physicochemical properties of A2CC, offering both established data and field-proven insights into its handling, characterization, and application.

## Core Physicochemical Properties

The physical and chemical characteristics of A2CC dictate its behavior in experimental settings. Understanding these properties is paramount for its effective use, from designing reaction conditions to ensuring laboratory safety.

The structure of **Anthraquinone-2-carbonyl Chloride** is foundational to its reactivity and physical properties. The electron-withdrawing nature of the two quinone carbonyls and the acyl chloride group significantly influences the electron density of the aromatic system.

Caption: Chemical Structure of **Anthraquinone-2-carbonyl Chloride**.

A summary of its key quantitative properties is presented below.

| Property          | Value                                           | Source(s) |
|-------------------|-------------------------------------------------|-----------|
| CAS Number        | 6470-87-7                                       | [6]       |
| Molecular Formula | C <sub>15</sub> H <sub>7</sub> ClO <sub>3</sub> | [7][8]    |
| Molecular Weight  | 270.67 g/mol                                    | [8][9]    |
| Appearance        | Light orange to yellow/green powder or crystals | [6]       |
| Melting Point     | 147 °C (may range from 146-150 °C)              | [9][10]   |
| Boiling Point     | 210 °C at 0.2 mmHg                              | [10]      |
| Density           | ~1.5 g/cm <sup>3</sup>                          | [10]      |

## Solubility Profile

The solubility of A2CC is governed by its large, nonpolar aromatic core and its highly reactive acyl chloride group. It is sparingly soluble in many common solvents and reactive in others.

| Solvent                                      | Solubility / Reactivity | Rationale & Expert Insight                                                                                                                                                                |
|----------------------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Water                                        | Reacts violently        | Acyl chlorides are readily hydrolyzed by water to form the corresponding carboxylic acid (Anthraquinone-2-carboxylic acid) and HCl gas. [5][11] This reaction is exothermic and vigorous. |
| Alcohols (Methanol, Ethanol)                 | Reacts                  | Reacts with alcohols via nucleophilic acyl substitution to form the corresponding esters. [5] This reaction is typically rapid.                                                           |
| Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) | Soluble                 | A common aprotic solvent for reactions involving A2CC.[6] It is non-nucleophilic and effectively dissolves the compound to allow for homogenous reaction conditions.                      |
| Chloroform ( $\text{CHCl}_3$ )               | Soluble                 | Similar to dichloromethane, it serves as a suitable non-reactive solvent.                                                                                                                 |
| Tetrahydrofuran (THF)                        | Soluble                 | An aprotic ether that is generally a good solvent. However, peroxide-free THF must be used, as peroxides can create hazardous conditions.                                                 |
| Acetone                                      | Soluble                 | While it can dissolve A2CC, the potential for slow enolate-driven side reactions exists, especially in the presence of                                                                    |

|                           |                         |                                                                                                                                                                                 |
|---------------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|                           |                         | basic impurities. Use with caution.                                                                                                                                             |
| Acetonitrile              | Sparingly Soluble       | Often used for recrystallization of A2CC derivatives. <a href="#">[6]</a>                                                                                                       |
| Dimethylformamide (DMF)   | Soluble (Reacts Slowly) | Can be used as a solvent, but DMF can contain amine impurities or degrade to form amines, which will react with the acyl chloride. It can also catalytically promote reactions. |
| Dimethyl Sulfoxide (DMSO) | Soluble                 | Anthraquinone-2-carboxylic acid is soluble in DMSO. <a href="#">[2]</a><br>A2CC is likely soluble but may slowly react with trace water often present in DMSO.                  |
| Toluene, Benzene          | Sparingly Soluble       | These nonpolar aromatic solvents are generally poor solvents for the relatively polar A2CC at room temperature.                                                                 |

Expert Insight: For synthetic applications, rigorously dried dichloromethane or tetrahydrofuran are the solvents of choice. The high reactivity of the acyl chloride group necessitates the exclusion of atmospheric moisture and the use of inert, aprotic solvents to prevent unwanted side reactions and ensure product purity.

## Spectroscopic and Analytical Characterization

Definitive characterization of A2CC is crucial for confirming its identity and purity. While experimental spectra are not widely published, its spectroscopic features can be reliably predicted based on its chemical structure and comparison to its precursors.

### Infrared (IR) Spectroscopy

The IR spectrum is dominated by the stretching vibrations of its carbonyl groups.

- Predicted Key Absorptions:

- $\sim 1780\text{-}1740\text{ cm}^{-1}$  (strong, sharp): This band is characteristic of the acyl chloride C=O stretch. Its higher frequency compared to a ketone is due to the strong electron-withdrawing inductive effect of the chlorine atom.
- $\sim 1680\text{-}1670\text{ cm}^{-1}$  (strong, sharp): This corresponds to the symmetric and asymmetric C=O stretching of the quinone carbonyls. In the parent anthraquinone, this peak is observed around  $1675\text{ cm}^{-1}$ .
- $\sim 1600\text{-}1450\text{ cm}^{-1}$  (multiple medium bands): Aromatic C=C stretching vibrations.
- $\sim 3100\text{-}3000\text{ cm}^{-1}$  (weak): Aromatic C-H stretching.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR: The proton NMR spectrum will show signals exclusively in the aromatic region ( $\delta$  7.5-9.0 ppm). The specific substitution pattern leads to a complex but predictable series of doublets and multiplets. Based on the spectrum of the parent anthraquinone, which shows two multiplets around  $\delta$  8.3 and  $\delta$  7.8, the protons on the substituted ring of A2CC will be shifted further downfield due to the deshielding effect of the carbonyl chloride group.

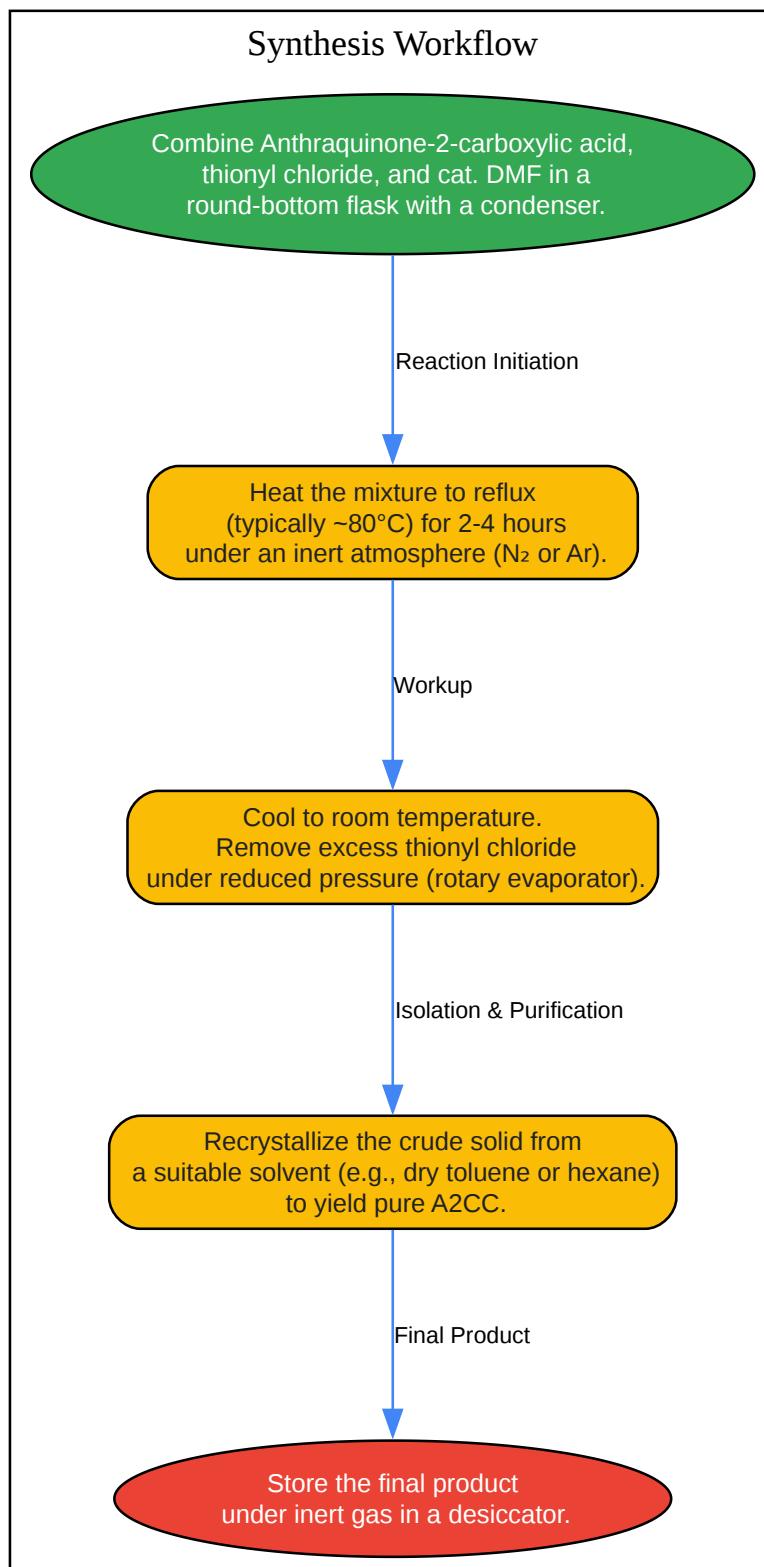
- Predicted Chemical Shifts (in  $\text{CDCl}_3$ ):

- $\delta$  8.5-8.8 (m, 1H): Proton at C1, adjacent to the carbonyl chloride. Expected to be the most downfield signal.
- $\delta$  8.2-8.4 (m, 3H): Protons at C4, C5, and C8.
- $\delta$  7.8-8.0 (m, 3H): Remaining aromatic protons at C3, C6, and C7.

$^{13}\text{C}$  NMR: The carbon spectrum will be characterized by the signals from the three distinct carbonyl carbons and the twelve aromatic carbons.

- Predicted Chemical Shifts (in  $\text{CDCl}_3$ ):

- $\sim\delta$  182-183 (2C): Quinone carbonyl carbons (C9, C10). In anthraquinone, these appear at  $\delta$  183.2 ppm.


- $\sim\delta$  168-170 (1C): Acyl chloride carbonyl carbon. This is significantly shifted from a carboxylic acid carbon ( $\sim\delta$  167 in the precursor).
- $\sim\delta$  127-140 (12C): Aromatic carbons. The carbon attached to the acyl chloride group (C2) and the quaternary carbons of the central ring will have distinct shifts.

## Experimental Protocols: Synthesis and Characterization

### Protocol 1: Synthesis of Anthraquinone-2-carbonyl Chloride

This protocol describes the conversion of Anthraquinone-2-carboxylic acid to A2CC using thionyl chloride ( $\text{SOCl}_2$ ). This is a standard and efficient method for preparing acyl chlorides.<sup>[5]</sup>

Causality: Thionyl chloride is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride (HCl), are gases.<sup>[4]</sup> Their evolution from the reaction mixture drives the reaction to completion according to Le Châtelier's principle, resulting in a high yield of the desired acyl chloride. A catalytic amount of DMF can be added to accelerate the reaction via the formation of a highly reactive Vilsmeier intermediate.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Anthraquinone-2-carbonyl Chloride**.

**Materials:**

- Anthraquinone-2-carboxylic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- N,N-Dimethylformamide (DMF), catalytic amount
- Dry Toluene (for workup/recrystallization)
- Round-bottom flask with reflux condenser and drying tube
- Magnetic stirrer and heating mantle

**Procedure:**

- Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube filled with calcium chloride or attached to a nitrogen/argon line. All glassware must be scrupulously dry.
- Charging Flask: To the flask, add Anthraquinone-2-carboxylic acid (1.0 eq). In a fume hood, carefully add an excess of thionyl chloride (5-10 eq) followed by 1-2 drops of DMF.
- Reaction: Heat the mixture to a gentle reflux (the boiling point of  $\text{SOCl}_2$  is 76 °C) with stirring. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
- Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride in *vacuo* using a rotary evaporator (ensure the vacuum pump is protected from the corrosive gases with a base trap).
- Purification: The resulting crude solid can be purified by recrystallization from a dry, non-protic solvent like toluene or hexane to yield the final product.
- Storage: The purified **Anthraquinone-2-carbonyl Chloride** should be stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator with desiccant) to prevent hydrolysis.<sup>[9]</sup>

## Protocol 2: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (0.5-1.0 °C) suggests a pure compound, while a broad and depressed range indicates the presence of impurities.

Procedure:

- Sample Preparation: Place a small amount of dry A2CC powder on a watch glass. Finely crush the powder.
- Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
- Measurement: Place the loaded capillary into a melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (147 °C). Then, reduce the heating rate to 1-2 °C per minute.
- Observation: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting point is reported as the range  $T_1-T_2$ .

## Reactivity, Handling, and Safety

**Anthraquinone-2-carbonyl Chloride** is a corrosive and moisture-sensitive compound that requires careful handling.

- Reactivity: As a highly reactive acyl chloride, it will react with any nucleophiles.<sup>[5]</sup> This includes water, alcohols, and primary/secondary amines. It should not be stored in proximity to these substances. Reactions are often performed in the presence of a non-nucleophilic base, like pyridine or triethylamine, to scavenge the HCl byproduct.
- Safety Precautions:
  - Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
  - Handling: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or fumes.

- **Exposure:** Causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
- **Storage:** Store in a cool, dry place away from moisture in a tightly sealed, corrosion-resistant container.

## Applications in Research and Drug Development

The utility of A2CC stems from its ability to serve as a molecular "handle" for the anthraquinone scaffold.

- **Derivatization for Analytical Chemistry:** A2CC is used as a derivatization reagent to tag alcohols and amines. The resulting anthraquinone esters or amides have strong UV absorbance and can be readily detected by HPLC, enabling the quantification of otherwise difficult-to-detect analytes. The anthraquinone tag also imparts electron affinity, enhancing detection in negative ion chemical ionization mass spectrometry.
- **Synthesis of Novel Drug Candidates:** In drug discovery, A2CC is a key building block. Researchers can react it with various molecules containing hydroxyl or amino groups (e.g., peptides, synthetic pharmacophores) to create novel anthraquinone conjugates. These new molecules can then be screened for biological activity, such as anticancer or anti-inflammatory properties.<sup>[1]</sup>
- **Development of Dyes and Materials:** The reactivity of A2CC allows for its incorporation into polymers or attachment to surfaces, leading to the development of new materials with specific optical or electronic properties.

## Conclusion

**Anthraquinone-2-carbonyl Chloride** is a high-value chemical intermediate whose utility is directly linked to its well-defined physicochemical properties and high reactivity. Its role as a bridge between the potent anthraquinone scaffold and other molecular entities makes it an essential tool for innovation in pharmaceuticals, diagnostics, and materials science. A thorough understanding of its properties, coupled with meticulous handling and experimental design, is the key to unlocking its full potential in the laboratory.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sciencemadness Discussion Board - thionyl chloride synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Anthraquinone-2-carbonyl Chloride: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1590788#physicochemical-properties-of-anthraquinone-2-carbonyl-chloride>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)